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Compound of Interest

Compound Name: Anticancer agent 144

Cat. No.: B12393200 Get Quote

As a preliminary note, the term "Anticancer agent 144" can refer to two distinct investigational

treatments: SC144, a small molecule inhibitor, and LN-144 (lifileucel), a form of adoptive cell

therapy. This guide will focus on SC144, a novel pyrroloquinoxaline derivative that has

demonstrated broad-spectrum anticancer activity in preclinical studies.

Benchmarking SC144 Against Clinical Candidates
This guide provides a comparative overview of SC144 against established chemotherapeutic

agents, focusing on its mechanism of action, in vitro cytotoxicity, and synergistic effects in

combination therapies.

Mechanism of Action: Targeting the gp130-STAT3
Signaling Pathway
SC144 exerts its anticancer effects by inhibiting the gp130-STAT3 signaling pathway.[1] This

pathway is a critical mediator of cell survival, proliferation, and differentiation, and its aberrant

activation is a hallmark of many cancers. SC144 has been shown to directly bind to gp130, a

transmembrane receptor, leading to the upregulation of its phosphorylation and downregulation

of its glycosylation.[1] This modulation of gp130 activity ultimately inhibits the phosphorylation

of STAT3, a key downstream transcription factor. The suppression of STAT3-mediated gene

expression results in the inhibition of cell-cycle progression and angiogenesis, leading to

apoptosis (programmed cell death).[1] A key target downregulated by SC144 is survivin, an

anti-apoptotic protein frequently overexpressed in tumors.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12393200?utm_src=pdf-interest
https://www.benchchem.com/product/b12393200?utm_src=pdf-body
https://www.researchgate.net/publication/301752929_Identification_and_Preclinical_Evaluation_of_SC144_a_Novel_Pyrroloquinoxaline_Derivative_with_Broad-Spectrum_Anticancer_Activity
https://www.researchgate.net/publication/301752929_Identification_and_Preclinical_Evaluation_of_SC144_a_Novel_Pyrroloquinoxaline_Derivative_with_Broad-Spectrum_Anticancer_Activity
https://www.researchgate.net/publication/301752929_Identification_and_Preclinical_Evaluation_of_SC144_a_Novel_Pyrroloquinoxaline_Derivative_with_Broad-Spectrum_Anticancer_Activity
https://www.researchgate.net/publication/301752929_Identification_and_Preclinical_Evaluation_of_SC144_a_Novel_Pyrroloquinoxaline_Derivative_with_Broad-Spectrum_Anticancer_Activity
https://www.mdpi.com/2072-6694/15/2/456
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

IL-6

gp130

Binds

JAK

Activates

SC144

Inhibits

STAT3

Phosphorylates

pSTAT3

Survivin

Upregulates

Proliferation

Promotes

Apoptosis Inhibition

Click to download full resolution via product page

Caption: SC144 inhibits the gp130-STAT3 signaling pathway.
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Comparative In Vitro Cytotoxicity
SC144 has demonstrated potent cytotoxicity against a range of human cancer cell lines,

including those resistant to conventional chemotherapies.[1][3] The table below summarizes

the half-maximal inhibitory concentration (IC50) values of SC144 in various cancer cell lines

compared to standard chemotherapeutic agents.

Cell Line
Cancer
Type

SC144 IC50
(µM)

Paclitaxel
IC50 (nM)

5-
Fluorouracil
IC50 (µM)

Oxaliplatin
IC50 (µM)

MDA-MB-435
Breast

Cancer
0.4 - 4 ~2.5 - -

LNCaP
Prostate

Cancer
0.4 - 4 - - -

HCT116

p53+/+
Colon Cancer 0.4 - 4 - ~5 ~1

HCT116

p53-/-
Colon Cancer 0.4 - 4 - - -

HT29 Colon Cancer 0.4 - 4 - ~50 ~10

HTOXAR3

Oxaliplatin-

Resistant

Colon Cancer

- - - >100

Note: IC50 values are approximate and can vary based on experimental conditions. Data for

Paclitaxel, 5-Fluorouracil, and Oxaliplatin are representative values from public databases and

literature for comparison.

Synergistic Effects with Clinical Agents
A significant aspect of SC144's therapeutic potential lies in its ability to act synergistically with

existing anticancer drugs.[3] This suggests that SC144 could be used in combination therapies

to enhance efficacy and overcome drug resistance.
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With 5-Fluorouracil and Oxaliplatin: In colorectal cancer HT29 cells, co-treatment with SC144

and either 5-fluorouracil or oxaliplatin resulted in a synergistic cytotoxic effect.[3] Notably,

pretreatment with SC144 was more effective than oxaliplatin pretreatment in the oxaliplatin-

resistant HTOXAR3 cell line.[3]

With Paclitaxel: The combination of SC144 and paclitaxel exhibited synergism in MDA-MB-

435 breast cancer cells, leading to a schedule-dependent block in the cell cycle.[3] In a

mouse xenograft model using MDA-MB-435 cells, the co-administration of SC144 and

paclitaxel led to a dose-dependent delay in tumor growth.[3]

Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of

anticancer agents like SC144.

Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to

calculate the IC50 value.
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Seed cells in 96-well plates

Incubate for 24h

Treat with varying concentrations of SC144 or other agents

Incubate for 48-72h

Add MTT reagent

Incubate for 4h

Add solubilization solution (e.g., DMSO)

Read absorbance at 570 nm

Calculate cell viability and IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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